molecular formula C22H23F6N5O B1191564 (2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide CAS No. 1092076-04-4

(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide

Cat. No. B1191564
CAS RN: 1092076-04-4
M. Wt: 487.45
InChI Key: UHKVIJGYKUHSJC-IEBWSBKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel selective and potent GHSR antagonist;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research on compounds similar to (2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide involves synthesis and characterization techniques, including mass spectrometry and X-ray crystallography. These studies contribute to understanding the structure and redox properties of the compounds (James P. Dicks et al., 2015).

Chemical Properties and Reactions

  • Redox Properties : Investigations into the redox properties and the nature of redox-active orbitals in similar compounds provide insights into their potential applications in catalysis and material sciences (James P. Dicks et al., 2015).

Potential Biological Interactions

  • Anticancer Properties : Some derivatives of pyridine, which share structural similarities with (2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide, have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, demonstrating the potential for therapeutic applications (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2020).

Photophysical and Optical Properties

  • Electroluminescence in OLEDs : Research on pyrazol-pyridine ligands, which are structurally related to the compound , has shown that they can be used in the synthesis of orange-red iridium(III) complexes for OLEDs with high external quantum efficiency, highlighting their potential in advanced material applications (Ning Su et al., 2021).

Antimicrobial Evaluation

  • Antimicrobial Properties : Compounds structurally related to (2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide have been synthesized and evaluated for their antimicrobial properties, indicating their potential use in developing new antibacterial and antifungal agents (G. Elgemeie et al., 2017).

properties

CAS RN

1092076-04-4

Molecular Formula

C22H23F6N5O

Molecular Weight

487.45

IUPAC Name

(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide

InChI

InChI=1S/C22H23F6N5O/c23-21(24,25)15-9-16(22(26,27)28)11-18(10-15)33(29)20(34)19(14-3-1-5-30-12-14)32-8-7-31-6-2-4-17(31)13-32/h1,3,5,9-12,17,19H,2,4,6-8,13,29H2/t17-,19-/m1/s1

InChI Key

UHKVIJGYKUHSJC-IEBWSBKVSA-N

SMILES

C1CC2CN(CCN2C1)C(C3=CN=CC=C3)C(=O)N(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)N

synonyms

(2R)-N-[3,5- bis(trifluoromethyl)phenyl]-2-[(8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-2-(3-pyridinyl)ethanohydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide
Reactant of Route 2
(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide
Reactant of Route 3
Reactant of Route 3
(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide
Reactant of Route 4
Reactant of Route 4
(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide
Reactant of Route 5
(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide
Reactant of Route 6
(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide

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